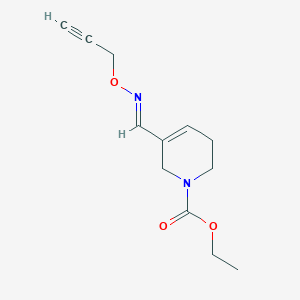![molecular formula C15H14IN3O6 B138121 4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid CAS No. 569371-10-4](/img/structure/B138121.png)
4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Neuroscience
UBP 301 is known as an antagonist of the kainate receptor, which is an ionotropic glutamate receptor. It has an apparent Kd (dissociation constant) of 5.94 µM and displays about 30-fold selectivity over AMPA receptors. This compound is utilized to assess the roles of kainate receptors in neuronal signaling .
Pain Management
In the field of pain management, UBP 301 is used particularly to study neuropathic pain due to its selectivity for kainate receptors over AMPA receptors. This selectivity makes it a valuable tool for understanding pain pathways and potentially developing new pain therapies .
Protein Research
UBP 301 also finds application in protein research where it helps protect the integrity of proteins from multiple proteases and phosphatases. This protection is crucial for various applications where maintaining protein structure and function is essential .
Safety and Hazards
Mechanism of Action
Target of Action
UBP 301, also known as “4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid” or “NCGC00025285-01”, is a potent and selective antagonist of the kainate receptor . The kainate receptor is a type of ionotropic glutamate receptor in the central nervous system that responds to the neurotransmitter glutamate. UBP 301 has approximately 30-fold selectivity for the kainate receptor over the AMPA receptor .
Mode of Action
As an antagonist, UBP 301 binds to the kainate receptor and blocks its function . This prevents the normal action of glutamate on the receptor, thereby inhibiting the downstream effects of glutamate signaling. The IC50 and KD of UBP 301 for the kainate receptor are 164 μM and 5.94 μM, respectively .
Biochemical Pathways
The kainate receptor, the primary target of UBP 301, is involved in various biochemical pathways, including neuronal signaling . By blocking the kainate receptor, UBP 301 can influence these pathways and their downstream effects.
Pharmacokinetics
It is soluble to 5 mm in dmso with gentle warming , which may have implications for its bioavailability and administration.
Result of Action
The molecular and cellular effects of UBP 301’s action largely depend on the context in which it is used. As a kainate receptor antagonist, it can inhibit glutamate signaling, which may have various effects depending on the specific cellular context .
properties
IUPAC Name |
4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14IN3O6/c16-10-6-18(7-11(17)14(23)24)15(25)19(12(10)20)5-8-1-3-9(4-2-8)13(21)22/h1-4,6,11H,5,7,17H2,(H,21,22)(H,23,24)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSYCOCOIYSZGI-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CN(C2=O)CC(C(=O)O)N)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CN(C2=O)C[C@@H](C(=O)O)N)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14IN3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B138043.png)

![2-amino-9-[5-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-methylphosphoryl]oxymethyl]-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B138055.png)







